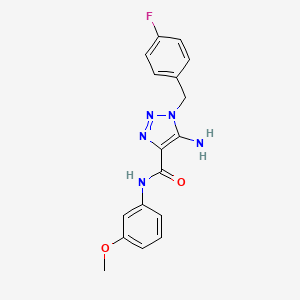

5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-14-4-2-3-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBNOSKNGOOUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted triazole compounds.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of this compound is its potential use against Trypanosoma cruzi, the causative agent of Chagas disease. Research has indicated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit promising antiparasitic properties. In studies, these compounds were optimized for improved potency and metabolic stability, leading to significant reductions in parasite burden in animal models. The optimization process involved phenotypic high-content screening against infected cells, which led to the identification of lead compounds with submicromolar activity .

Anticancer Properties

The triazole scaffold has been extensively studied for its anticancer properties. Compounds similar to 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of specific substituents on the triazole ring enhances their biological activity and selectivity towards cancer cells .

Antimicrobial Activity

Research indicates that triazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The compound has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest a potential application in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory effects. Studies have shown that certain derivatives can reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring and side chains can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting different aryl groups | Alters selectivity towards specific biological targets |

| Changing halogen substituents | Affects lipophilicity and membrane permeability |

| Modifying the carboxamide group | Influences solubility and metabolic stability |

Case Studies

Several case studies highlight the effectiveness of this compound:

- Chagas Disease Treatment : In a study involving mouse models infected with T. cruzi, a derivative of the compound demonstrated a significant reduction in parasitemia compared to control groups .

- Cancer Cell Line Inhibition : A series of experiments on various cancer cell lines showed that modifications to the triazole structure resulted in enhanced cytotoxicity against breast and colon cancer cells .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that certain derivatives exhibited strong antibacterial activity at low concentrations, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C₁₇H₁₅FN₅O₂

- Molecular Weight : 327.31 g/mol

- CAS Number : 899973-09-2

Structural Features :

- A 1,2,3-triazole core substituted with an amino group at position 3.

- A 4-fluorobenzyl group at position 1, introducing electron-withdrawing fluorine for enhanced metabolic stability.

Structural Variations and Electronic Effects

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is highly modular. Substitutions at the 1- and 4-positions critically influence electronic properties, solubility, and target interactions. Key analogs include:

Pharmacological Activities

Anticancer Activity :

- Renal and CNS Cancer : The 4-fluorophenyl/2,4-dimethoxyphenyl analog shows potent activity against SNB-75 cells (GP = -27.30%) . The target compound’s 3-methoxyphenyl group may improve solubility but reduce lipophilicity compared to dimethoxy derivatives.

- Kinase Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-... inhibits B-Raf kinase, critical in melanoma .

Metabolic Stability :

- Fluorine (target compound) and bromine (4-bromobenzyl analog) enhance stability via reduced CYP450-mediated oxidation .

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring with an amino group and two aromatic substituents: a fluorobenzyl group and a methoxyphenyl group. These structural components contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FN5O2 |

| CAS Number | 900013-69-6 |

| Molecular Weight | 341.34 g/mol |

While specific literature detailing the exact mechanisms of action for this compound is limited, triazole derivatives are generally known to exhibit various biological activities by interacting with specific molecular targets. This can include:

- Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical biological pathways.

- Receptor Modulation : They may interact with receptors, altering cellular signaling pathways.

- Antimicrobial Activity : Many triazole compounds exhibit antimicrobial properties by disrupting cellular processes in pathogens.

Antiparasitic Activity

One of the most significant areas of research for this compound is its potential application against Trypanosoma cruzi, the causative agent of Chagas' disease. A study demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide showed promising activity against this parasite. The optimization of these compounds led to improved potency and metabolic stability, indicating their potential as therapeutic agents for Chagas' disease treatment .

Enzyme Inhibition Studies

The biological activity profile includes inhibition studies against various enzymes. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the triazole core can enhance enzyme inhibition potency .

| Compound | IC50 (µM) |

|---|---|

| 5-amino-1-(4-fluorobenzyl) | Submicromolar activity (pEC50 > 6) |

| 5-amino-1-(4-chlorobenzyl) | Not specified |

| 5-amino-1-(4-bromobenzyl) | Not specified |

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biological contexts:

- Chagas Disease Treatment : A study focused on optimizing a series of 5-amino-1,2,3-triazole derivatives showed significant suppression of T. cruzi burden in mouse models .

- Antimicrobial Properties : Research into related triazole compounds has revealed their potential as broad-spectrum antimicrobials, although specific data for this compound remains to be fully explored .

Q & A

Q. What experimental controls are essential when studying its anti-inflammatory effects?

- Best Practices: Include COX-2 selective inhibitors (e.g., celecoxib) as positive controls in LPS-induced macrophage models. Normalize data to protein content to account for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.